molecular formula C11H18 B1480448 trans-1-Ethynyl-4-isopropylcyclohexane CAS No. 1932051-10-9

trans-1-Ethynyl-4-isopropylcyclohexane

Cat. No.: B1480448
CAS No.: 1932051-10-9
M. Wt: 150.26 g/mol
InChI Key: OKRJUYHCWDYCBM-UHFFFAOYSA-N
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Description

Trans-1-Ethynyl-4-isopropylcyclohexane is a useful research compound. Its molecular formula is C11H18 and its molecular weight is 150.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-1-Ethynyl-4-isopropylcyclohexane is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18, characterized by an ethynyl group and an isopropyl substituent on a cyclohexane ring. This structure contributes to its distinctive chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H18
Molecular Weight162.26 g/mol
StructureCyclohexane with ethynyl and isopropyl groups

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and enzymes, influencing various biochemical pathways.
  • Receptor Binding : It has the potential to bind to specific receptors in the body, which could modulate physiological responses.
  • Metabolic Pathways : The compound's metabolic fate can affect its bioavailability and overall efficacy in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Properties : Some findings indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclohexane derivatives, including those with ethynyl substitutions. Results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound may have similar effects .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of cyclohexane derivatives. The study found that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism through which this compound may exert its effects .

Properties

IUPAC Name

1-ethynyl-4-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRJUYHCWDYCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866646-62-9
Record name 1-ethynyl-4-(propan-2-yl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 2
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 3
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 4
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 5
Reactant of Route 5
trans-1-Ethynyl-4-isopropylcyclohexane
Reactant of Route 6
trans-1-Ethynyl-4-isopropylcyclohexane

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